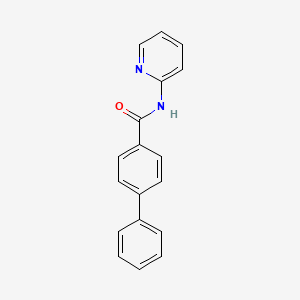![molecular formula C12H17N3O2 B5549002 1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
1-[(2-pyrimidinyloxy)acetyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-[(2-pyrimidinyloxy)acetyl]azepane" is a compound that belongs to the class of azepanes, which are of interest in synthetic organic chemistry and medicinal chemistry due to their potential applications and unique properties.
Synthesis Analysis
Several studies have focused on the synthesis of azepane derivatives and related compounds. For instance, the synthesis of pyrrolo- and pyrido[1,2-a]xanthene [1,9-de]azepines was achieved by assembling the azepine ring using various strategies like 7-endo-trig cyclization and cyclodehydration of aldehydes (de la Fuente & Domínguez, 2007). Another method involved the synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes (Pan et al., 2007).
Molecular Structure Analysis
The molecular structure of azepane derivatives and related compounds has been extensively studied. For example, the crystal structure of platinum(II) complexes with thiosemicarbazones derived from 2-formyl and 2-acetyl pyridine and containing an azepane ring was characterized (Kovala‐Demertzi et al., 2009).
Chemical Reactions and Properties
Different chemical reactions involving azepane derivatives have been explored. A study described the antitumor activity of platinum(II) complexes with thiosemicarbazones, which contain an azepane ring, showing their potential as chemotherapeutic agents (Kovala‐Demertzi et al., 2009).
Physical Properties Analysis
The physical properties of azepane derivatives are influenced by their molecular structure. Research on the solvent impact on the photokinetics of a 2(1H)-pyrimidinone indicated how solvent type can significantly affect the properties of pyrimidinone derivatives, which are structurally related to azepanes (Ryseck et al., 2013).
Chemical Properties Analysis
The chemical properties of azepane derivatives are varied and depend on the specific structure and substituents. For instance, the redox reaction between 8-Aza-5,7-dimethyl-2-trifluoromethylchromone and alkyl mercaptoacetates demonstrated the formation of CF3-containing 2-pyridone derivatives (Sosnovskikh et al., 2003).
Applications De Recherche Scientifique
Antimalarial and Antileukemic Properties
Complexes formed with 1-[(2-pyrimidinyloxy)acetyl]azepane and transition metals have demonstrated significant scientific interest due to their antimalarial and antileukemic properties. Studies show that while these complexes exhibit reduced antimalarial activity in mice infected with Plasmodium berghei, their antileukemic properties are notably enhanced upon coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill, Klayman, & Franchino, 1982).
Synthesis of Fluorescent Heterocycles
This compound is also instrumental in synthesizing highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These heterocycles, synthesized through a complex one-pot process involving a coupling-isomerization-enamine-addition-cyclocondensation sequence, exhibit fluorescence and pH sensitivity, providing valuable insights into their electronic structure (Schramm, Dediu, Oeser, & Müller, 2006).
Antitumor Activity
Significant research has been conducted on the antitumor activity of platinum(II) complexes with thiosemicarbazones derived from this compound. These complexes exhibit potent anticancer properties against various human cancer cell lines and leukemia in mice, positioning them as promising chemotherapeutic agents (Kovala‐Demertzi et al., 2009).
Photokinetics Study
The study of photokinetics in relation to DNA lesions involves this compound derivatives. Research has indicated that the solvent significantly impacts the photophysical and photochemical properties of these compounds, providing insights into their internal conversion and intersystem crossing rates (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013).
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-pyrimidin-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-11(15-8-3-1-2-4-9-15)10-17-12-13-6-5-7-14-12/h5-7H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKKDWAYGJNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)
![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)
![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)
![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)


![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)